Alphadolone 21-b-D-Glucuronide

Übersicht

Beschreibung

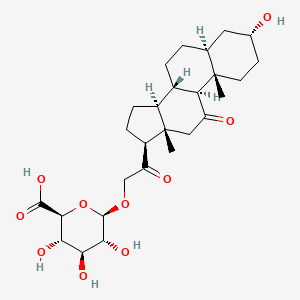

Alphadolone 21-β-D-Glucuronide: is a glucuronide conjugate of alphadolone, a synthetic steroid. This compound is known for its increased solubility and facilitated excretion from the body due to glucuronidation . It is primarily used in biochemical and proteomics research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Alphadolone 21-β-D-Glucuronide involves the glucuronidation of alphadolone. This process typically includes the reaction of alphadolone with glucuronic acid in the presence of specific catalysts and under controlled conditions to ensure the formation of the glucuronide conjugate .

Industrial Production Methods: Industrial production of Alphadolone 21-β-D-Glucuronide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity. Advanced purification techniques like chromatography are employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Alphadolone 21-β-D-Glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Mechanism: Alphadolone 21-β-D-Glucuronide exerts its effects through the process of glucuronidation, which increases the solubility of alphadolone and facilitates its excretion from the body. This process involves the addition of glucuronic acid to alphadolone, forming a glucuronide conjugate that is more easily excreted .

Molecular Targets and Pathways: The primary molecular target of Alphadolone 21-β-D-Glucuronide is the enzyme β-glucuronidase, which catalyzes the hydrolysis of glucuronides. This enzyme plays a crucial role in the metabolism and excretion of steroids .

Vergleich Mit ähnlichen Verbindungen

Alphadolone: The parent compound of Alphadolone 21-β-D-Glucuronide, used in similar research applications.

Alphaxalone: Another synthetic steroid with similar properties and applications.

Hydrocortisone: A naturally occurring steroid with similar glucuronidation pathways.

Uniqueness: Alphadolone 21-β-D-Glucuronide is unique due to its enhanced solubility and excretion properties, making it a valuable compound for studying glucuronidation processes and developing new pharmaceuticals .

Biologische Aktivität

Alphadolone 21-b-D-glucuronide is a glucuronidated derivative of alphadolone, a synthetic steroid with notable pharmacological properties. This compound has garnered attention in the fields of pharmacology and toxicology due to its interactions with various biological systems, particularly in the context of sedation and analgesia. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Alphadolone

Alphadolone is a potent anesthetic agent that acts primarily through modulation of GABA_A receptors, which are critical for inhibitory neurotransmission in the central nervous system. The glucuronidation process, which involves the conjugation of glucuronic acid to the compound, significantly alters its pharmacological profile, affecting its solubility, distribution, and excretion.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by several factors:

- Absorption : Following administration, Alphadolone is rapidly absorbed and converted into its glucuronide form.

- Distribution : The compound exhibits high protein binding, which can affect its bioavailability and therapeutic efficacy.

- Metabolism : Alphadolone undergoes extensive metabolism via hepatic pathways, primarily involving UDP-glucuronosyltransferases (UGTs) that facilitate glucuronidation.

- Excretion : The glucuronide conjugate is primarily excreted via renal pathways.

This compound primarily exerts its effects through:

- GABA_A Receptor Modulation : Similar to its parent compound, this compound enhances GABAergic transmission. This action results in sedative and anxiolytic effects, making it useful in clinical settings requiring sedation.

- Analgesic Properties : Research indicates that the compound may exhibit analgesic effects by modulating pain pathways in addition to its sedative properties.

Clinical Implications

This compound has been investigated for its potential use in various clinical scenarios:

- Sedation in Critically Ill Patients : Its rapid onset and effective sedation profile make it suitable for use in intensive care settings where patients require sedation for procedures or mechanical ventilation support .

- Pain Management : The compound's analgesic properties suggest potential applications in managing acute and chronic pain conditions.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- A study highlighted the effectiveness of Alphadolone as a sedative agent in critically ill children, demonstrating improved sedation scores when compared to traditional agents .

- Another investigation focused on the pharmacodynamics of Alphadolone derivatives, noting significant differences in efficacy based on structural modifications such as glucuronidation .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption Rate | Rapid |

| Protein Binding | High (approx. 95%) |

| Half-life | 2–4 hours |

| Metabolism | Hepatic (UGT-mediated) |

| Excretion | Renal |

Table 2: Clinical Applications of this compound

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O10/c1-26-8-7-13(28)9-12(26)3-4-14-15-5-6-16(27(15,2)10-17(29)19(14)26)18(30)11-36-25-22(33)20(31)21(32)23(37-25)24(34)35/h12-16,19-23,25,28,31-33H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16+,19+,20-,21-,22+,23-,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAICZXPNWGFCGW-IULWRGGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746979 | |

| Record name | (3alpha,5alpha)-3-Hydroxy-11,20-dioxopregnan-21-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36707-55-8 | |

| Record name | (3alpha,5alpha)-3-Hydroxy-11,20-dioxopregnan-21-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.